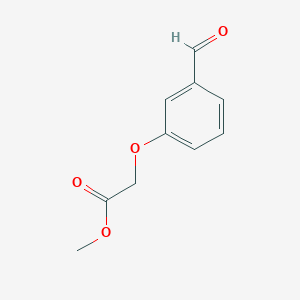

Methyl (3-formylphenoxy)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-formylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-10(12)7-14-9-4-2-3-8(5-9)6-11/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMQCLGUHSIDFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363479 | |

| Record name | Methyl (3-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37748-10-0 | |

| Record name | Acetic acid, 2-(3-formylphenoxy)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37748-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(3-formylphenoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl (3-formylphenoxy)acetate (CAS 37748-10-0)

This guide provides a comprehensive technical overview of Methyl (3-formylphenoxy)acetate, a versatile chemical intermediate with significant applications in pharmaceutical research, drug development, and other fine chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, applications, and safety protocols.

Core Compound Identification and Properties

This compound, with the CAS number 37748-10-0, is an organic compound that serves as a crucial building block in the synthesis of more complex molecules.[1] Its structure features a benzene ring substituted with a formyl group and a methyl acetate group linked via an ether bond. This unique combination of functional groups—an aldehyde, an ester, and an aromatic ether—makes it a valuable reagent for a variety of chemical transformations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |

| Molecular Weight | 194.19 g/mol | [1] |

| CAS Number | 37748-10-0 | [1][3] |

| Appearance | Clear liquid with a faint, sweet odor | [1] |

| Boiling Point | 307.4 °C at 760 mmHg | [1] |

| Density | 1.201 g/cm³ | [1] |

| Refractive Index | 1.54 | [1] |

| Flash Point | 135.1 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This established and reliable method involves the reaction of 3-hydroxybenzaldehyde with a methyl haloacetate, most commonly methyl bromoacetate, in the presence of a weak base.

Synthetic Workflow

The overall workflow for the synthesis of this compound is depicted in the diagram below. This process involves the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde, followed by nucleophilic attack on the electrophilic carbon of methyl bromoacetate.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from general methods for synthesizing similar compounds.[4]

Materials:

-

3-Hydroxybenzaldehyde

-

Methyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add methyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with brine (3 x volume of organic layer).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its aldehyde functionality allows for various transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes, while the ester group can be hydrolyzed to the corresponding carboxylic acid for further derivatization.

Role as a Scaffold in Medicinal Chemistry

The structural features of this compound make it an ideal scaffold for generating compound libraries for high-throughput screening. The aldehyde can be functionalized to introduce diversity, while the phenoxyacetic acid moiety is a common structural motif in various therapeutic agents.

The logical workflow for utilizing this compound in the synthesis of bioactive molecules is outlined below.

Sources

physical and chemical properties of Methyl (3-formylphenoxy)acetate

An In-Depth Technical Guide to Methyl (3-formylphenoxy)acetate: Properties, Synthesis, and Applications in Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 37748-10-0) is a versatile bifunctional molecule increasingly recognized for its utility as a building block in organic synthesis.[1] Its structure, featuring an aromatic ring substituted with both an electrophilic aldehyde and a nucleophilically-derived ether-linked methyl ester, offers two distinct points for chemical modification. This unique arrangement makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and drug development.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic and characterization protocols, and an exploration of its applications as a scaffold for pharmacologically active compounds.

Physicochemical and Spectroscopic Characterization

This compound is a pale yellow oil at room temperature.[2][3] Its key physical properties are summarized in the table below. The lack of a defined melting point is consistent with its oily nature. While specific solubility data is limited, it is noted to be soluble in hot methanol and, based on its structure, is expected to be soluble in common organic solvents such as ethyl acetate, dichloromethane, and acetone, with limited solubility in water.[4]

Physical Properties

| Property | Value | Source(s) |

| CAS Number | 37748-10-0 | [5] |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.19 g/mol | [1] |

| Appearance | Pale yellow oil | [2][3] |

| Boiling Point | 307.4 °C at 760 mmHg | [1] |

| Density | 1.201 g/cm³ | [1] |

| Refractive Index | 1.54 | [1] |

| Flash Point | 135.1 °C | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. Below are the experimental and predicted spectral data.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

The proton NMR spectrum provides clear diagnostic signals for all unique protons in the molecule.[2]

-

δ 10.0 (s, 1H): A sharp singlet far downfield, characteristic of the aldehyde proton (-CHO).

-

δ 7.51 (m, 2H): A multiplet corresponding to the aromatic protons at positions H-5 and H-6.

-

δ 7.36 (s, 1H): A singlet (or narrow triplet) for the aromatic proton at H-2, situated between two substituents.

-

δ 7.25 (br s, 1H): A broad singlet corresponding to the aromatic proton at H-4.

-

δ 4.71 (s, 2H): A sharp singlet for the methylene protons (-O-CH₂-C=O) of the acetate group.

-

δ 3.82 (s, 3H): A singlet for the methyl ester protons (-OCH₃). (Note: The cited literature reports this value as 3.92 ppm, which is likely a typographical error; 3.82 ppm is a more typical value for a methyl ester of this type).[2]

Based on standard chemical shift values and substituent effects, the predicted ¹³C NMR spectrum is as follows:

-

δ ~192 ppm: Aldehyde carbonyl carbon (C-10).

-

δ ~168 ppm: Ester carbonyl carbon (C-8).

-

δ ~158 ppm: Aromatic carbon attached to the ether oxygen (C-3).

-

δ ~138 ppm: Aromatic carbon attached to the formyl group (C-1).

-

δ ~130 ppm: Aromatic C-H carbon (C-5).

-

δ ~124 ppm: Aromatic C-H carbon (C-6).

-

δ ~123 ppm: Aromatic C-H carbon (C-4).

-

δ ~115 ppm: Aromatic C-H carbon (C-2).

-

δ ~65 ppm: Methylene carbon of the acetate group (C-7).

-

δ ~52 ppm: Methyl ester carbon (C-9).

The IR spectrum is dominated by two strong carbonyl stretching frequencies, which are clearly resolved.[2]

-

1761 cm⁻¹: Strong, sharp absorption corresponding to the C=O stretch of the methyl ester.

-

1682 cm⁻¹: Strong, sharp absorption for the C=O stretch of the conjugated aromatic aldehyde.

-

~1600, 1580 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1200-1000 cm⁻¹: Prominent C-O stretching bands for the ether and ester linkages.

In electron ionization (EI) mass spectrometry, the following key fragments would be expected:

-

m/z = 194: Molecular ion peak [M]⁺.

-

m/z = 165: Loss of the formyl radical (-CHO), [M-29]⁺.

-

m/z = 135: Loss of the methoxycarbonyl group (-COOCH₃), [M-59]⁺.

-

m/z = 121: McLafferty-type rearrangement or cleavage of the ether bond, corresponding to the 3-hydroxybenzaldehyde radical cation.

Synthesis and Chemical Reactivity

Recommended Synthesis Protocol: Williamson Ether Synthesis

The most direct and efficient synthesis of this compound is via a Williamson ether synthesis. This protocol is adapted from established literature procedures.[2][3] The reaction involves the O-alkylation of 3-hydroxybenzaldehyde with methyl bromoacetate using a weak base in a polar aprotic solvent.

Caption: Workflow for the synthesis of this compound.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-hydroxybenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 1.0 eq), and ethyl methyl ketone (MEK) as the solvent.

-

Initial Heating: Stir the mixture vigorously and heat to reflux for 1 hour. The K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group, forming the potassium phenoxide in situ. MEK is an effective polar aprotic solvent for this Sₙ2 reaction.

-

Alkylation: After 1 hour, add methyl bromoacetate (1.0 eq) to the refluxing mixture.

-

Reaction Monitoring: Allow the reaction to stir under reflux for an additional 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent (MEK) under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound, as a pale yellow oil.[2][3] The product is often of sufficient purity for subsequent steps without requiring column chromatography.[2][3]

Chemical Reactivity

The synthetic value of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively.

The formyl group is a powerful electrophilic handle for carbon-carbon and carbon-nitrogen bond formation.

-

Condensation Reactions: It readily undergoes base- or acid-catalyzed condensation reactions with active methylene compounds (e.g., malonates, nitriles) or ketones. For instance, it has been used in a Claisen-Schmidt condensation with 7-methoxychroman-4-one to synthesize benzylidene chromanone derivatives with demonstrated cytotoxic activity.[3]

-

Reductive Amination: It can be converted to an amine via reaction with ammonia or a primary/secondary amine in the presence of a reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃).

-

Wittig Reaction: It reacts with phosphorus ylides to form alkenes, providing a route to extend carbon chains with controlled stereochemistry.

-

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid using agents like KMnO₄ or Ag₂O, or reduced to a primary alcohol with mild reducing agents like sodium borohydride (NaBH₄).

The methyl ester can be readily hydrolyzed under basic (saponification) or acidic conditions to yield the corresponding (3-formylphenoxy)acetic acid. This unmasks a carboxylic acid handle, which is useful for forming amides, esters, or for altering the solubility properties of the molecule.

Caption: Key reaction pathways for this compound.

Applications in Medicinal Chemistry and Drug Development

The dual functionality of this compound makes it an attractive starting material for the synthesis of compound libraries and as a core scaffold in targeted drug discovery programs.

-

Scaffold for Bioactive Molecules: The phenoxyacetic acid motif is a well-known pharmacophore present in various classes of drugs, including fibrate lipid-lowering agents and herbicides. The presence of the formyl group provides a convenient anchor point to introduce additional pharmacophoric elements or to build out the molecule into more complex heterocyclic systems.

-

Intermediate in Cancer Research: As demonstrated by Al-Warhi et al., this compound serves as a key intermediate in the synthesis of benzylidene chromanone derivatives.[3] These final compounds were shown to possess significant cytotoxic activity against several cancer cell lines, including breast cancer (MDA-MB-231) and neuroblastoma (SK-N-MC), highlighting the compound's direct relevance in developing potential anticancer agents.[3][6]

-

Synthesis of Enzyme Inhibitors: In a patent for novel therapeutics, this compound was used as a starting material to synthesize complex uracil compounds.[7][8] The aldehyde was first protected as an acetal, and subsequent manipulations led to molecules designed as inhibitors of human deoxyuridine triphosphatase (dUTPase), an enzyme implicated in cancer therapy.[7] This demonstrates its use in multi-step syntheses where the aldehyde needs to be masked and later revealed or transformed.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for CAS 37748-10-0 is not widely available, a hazard assessment can be made based on the functional groups present and data for structurally related compounds.

-

Potential Hazards:

-

Eye Irritation: Aromatic esters and aldehydes can be irritating to the eyes.

-

Skin Irritation: Prolonged or repeated contact may cause skin irritation or dermatitis.

-

Respiratory Irritation: Inhalation of aerosols or vapors may cause respiratory tract irritation.

-

Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.

-

-

Recommended Handling Procedures:

-

Work in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

-

Wear standard personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.[1]

-

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its well-defined synthesis and the orthogonal reactivity of its aldehyde and ester functionalities provide a robust platform for the creation of diverse and complex molecules. With documented applications in the synthesis of cytotoxic agents and enzyme inhibitors, it stands as a proven building block for researchers, particularly those in the field of drug discovery and medicinal chemistry.

References

-

Al-Warhi, T., et al. (2013). Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives. Daruj-e Pezeshki, 12(4), e26. Available at: [Link]

-

LookChem. (n.d.). Cas 37748-10-0, this compound. Retrieved January 7, 2026, from [Link]

-

Safari, J., et al. (2013). Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives. DARU Journal of Pharmaceutical Sciences, 21(1), 30. Available at: [Link]

- Fukuoka, M., et al. (2013). Uracil compound or salt thereof having human deoxyuridine triphosphatase inhibitory activity. U.S. Patent No. 8,530,490 B2.

-

Chemchart. (n.d.). methyl 2-(4-aminophenoxy)acetate (59954-04-0). Retrieved January 7, 2026, from [Link]

-

960 Chemical Network. (n.d.). CAS No. 22042-71-3 | 2-(4-Formylphenoxy)acetic Acid. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2013). (PDF) Synthesis And Cytotoxic Properties Of Novel (E)-3-Benzylidene-7-Methoxychroman-4-One Derivatives. Retrieved January 7, 2026, from [Link]

-

Chemchart. (n.d.). 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid. Retrieved January 7, 2026, from [Link]

-

Advantage Chemical. (2015). Safety Data Sheet. Retrieved January 7, 2026, from [Link]

-

Fukuoka, M., et al. (2009). U.S. Patent Application Publication No. US 2009/0143358 A1. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. 22042-71-3(2-(4-Formylphenoxy)acetic Acid) | Kuujia.com [kuujia.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. US8530490B2 - Uracil compound or salt thereof having human deoxyuridine triphosphatase inhibitory activity - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Synthesis of Methyl (3-formylphenoxy)acetate

This document provides a comprehensive technical guide for the synthesis of Methyl (3-formylphenoxy)acetate, a valuable intermediate in various chemical industries. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the underlying chemical principles, provides a field-proven experimental protocol, and ensures a strong foundation in laboratory safety and analytical validation.

Section 1: Compound Profile & Strategic Importance

This compound (CAS No: 37748-10-0) is an organic compound characterized by an aromatic ring functionalized with both an aldehyde and a phenoxyacetate methyl ester group.[1][2] This unique combination of functional groups makes it a highly versatile building block in organic synthesis.

Its strategic importance lies in its role as a key intermediate for more complex molecules. The aldehyde group can undergo a wide range of transformations (e.g., oxidation, reduction, reductive amination, Wittig reactions), while the ester can be hydrolyzed to a carboxylic acid, enabling further derivatization. Consequently, it finds application in the synthesis of pharmaceuticals, agrochemicals, as well as in the fragrance and cosmetics industries.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 37748-10-0[1][3] |

| Molecular Formula | C₁₀H₁₀O₄[1][2] |

| Molecular Weight | 194.19 g/mol [1] |

| Boiling Point | 307.4 °C at 760 mmHg[1] |

| Density | 1.201 g/cm³[1] |

| Appearance | Clear liquid with a faint, sweet odor[1] |

Section 2: The Primary Synthesis Pathway: Williamson Etherification

The most direct and reliable method for preparing this compound is the Williamson ether synthesis. This century-old reaction remains a cornerstone of ether synthesis in both academic and industrial settings due to its robustness and broad applicability.[4][5][6]

2.1: Mechanistic Rationale

The reaction proceeds via a classic bimolecular nucleophilic substitution (S(_N)2) mechanism.[6] The core principle involves two key steps:

-

Deprotonation: The weakly acidic phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a suitable base to form a nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon atom of methyl chloroacetate, displacing the chloride leaving group. This single, concerted step forms the new carbon-oxygen ether bond.

This pathway is highly efficient because it involves a primary alkyl halide (methyl chloroacetate), which is ideal for S(_N)2 reactions, minimizing competing elimination reactions.[6]

2.2: Reagent Selection & Causality

The success of this synthesis hinges on the appropriate selection of reagents and solvent, each chosen for specific chemical properties:

-

3-Hydroxybenzaldehyde (Substrate): The starting material providing the core benzaldehyde structure. Its phenolic proton has a pKa that makes it readily removable by a moderately strong base.[7]

-

Methyl Chloroacetate (Electrophile): This reagent serves as the source of the methyl acetate moiety. The chlorine atom is a good leaving group, and the adjacent carbonyl group does not sterically hinder the backside attack required for the S(_N)2 mechanism.

-

Potassium Carbonate (Base): Anhydrous potassium carbonate is the base of choice. It is strong enough to deprotonate the phenol but mild enough to prevent the hydrolysis of the methyl ester product or reactant. Furthermore, it is inexpensive, easy to handle, and can be easily removed from the reaction mixture by filtration.

-

Acetone (Solvent): Acetone is an ideal polar aprotic solvent for this reaction.[8][9][10][11] It readily dissolves the organic reactants but not the inorganic base (K₂CO₃) or the salt byproduct (KCl). Its polar nature helps stabilize the transition state of the S(_N)2 reaction, accelerating the rate. Its relatively low boiling point (56 °C) simplifies its removal during the work-up phase.[8][12]

2.3: Reaction Scheme Visualization

Caption: Overall reaction scheme for the Williamson ether synthesis of this compound.

Section 3: In-Depth Experimental Protocol

This protocol is designed as a self-validating system, providing clear steps from setup to isolation of the crude product.

3.1: Hazard Analysis and Risk Mitigation

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Table 2: Reagent Hazard Summary

| Reagent | Key Hazards | Recommended Precautions |

|---|---|---|

| 3-Hydroxybenzaldehyde | Causes skin and serious eye irritation.[13][14][15][16][17] | Avoid contact with skin and eyes. Wash thoroughly after handling. |

| Methyl Chloroacetate | Flammable liquid and vapor. Toxic if swallowed or inhaled. Causes serious eye damage and skin irritation.[18][19][20][21][22] | Keep away from heat and ignition sources. Use in a well-ventilated area. Do not breathe vapors. |

| Potassium Carbonate | Causes skin and serious eye irritation. May cause respiratory irritation.[23][24][25] | Avoid breathing dust. Handle in a way that minimizes dust generation. |

| Acetone | Highly flammable liquid and vapor.[8][12] | Keep away from open flames and sparks. |

3.2: Step-by-Step Synthesis Workflow

Materials:

-

3-Hydroxybenzaldehyde (1.0 eq)

-

Anhydrous Potassium Carbonate (powdered, 2.0 eq)

-

Methyl Chloroacetate (1.1 eq)

-

Acetone (ACS grade)

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, and stir bar

-

Standard laboratory glassware for work-up

Procedure:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add acetone to the flask (approx. 10 mL per gram of 3-hydroxybenzaldehyde).

-

Initial Stirring: Stir the resulting suspension vigorously at room temperature for 15 minutes.

-

Reagent Addition: Add methyl chloroacetate (1.1 eq) to the suspension dropwise using a dropping funnel or syringe over 5-10 minutes.

-

Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 56-60 °C) using a heating mantle. Maintain the reflux with continuous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 3-hydroxybenzaldehyde spot is consumed (typically 4-6 hours).

-

Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

-

Inorganic Salt Removal: Filter the cooled reaction mixture through a Büchner funnel to remove the insoluble potassium carbonate and potassium chloride byproduct. Wash the filter cake with a small amount of acetone to recover any residual product.

-

Solvent Evaporation: Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator. The resulting residue is the crude this compound, which can be taken for purification.

3.3: Process Flow Visualization

Caption: Step-by-step experimental workflow for the synthesis and isolation of the crude product.

Section 4: Product Isolation, Purification, and Characterization

4.1: Post-Reaction Work-up

The crude product obtained after solvent evaporation is often an oil or semi-solid. For more rigorous purification, an extractive work-up can be performed before solvent evaporation. After filtering the salts, the acetone filtrate can be diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

4.2: Purification Strategy

While the crude product may be of sufficient purity for some applications, high-purity material can be obtained via:

-

Recrystallization: If the crude product solidifies, it can be recrystallized from a suitable solvent system, such as ethyl acetate/hexanes.

-

Column Chromatography: For oily products or to remove closely related impurities, purification by flash column chromatography on silica gel is effective, typically using a gradient of ethyl acetate in hexanes as the eluent.

4.3: Analytical Validation

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Will show characteristic peaks for the aldehydic proton (~9.9 ppm), aromatic protons, the singlet for the -OCH₂- group (~4.7 ppm), and the methyl ester singlet (~3.8 ppm).

-

IR Spectroscopy: Will display strong carbonyl stretching frequencies for the aldehyde (~1700 cm⁻¹) and the ester (~1760 cm⁻¹), as well as C-O stretching for the ether linkage.

-

Mass Spectrometry: Will confirm the molecular weight of the compound (m/z = 194.19).

Section 5: An Alternative Synthetic Approach

An alternative, two-step route can also be employed to synthesize the target molecule. This approach may be useful if methyl chloroacetate is unavailable or if milder conditions are desired for the initial alkylation.

-

Step 1: Synthesis of (3-formylphenoxy)acetic acid: 3-hydroxybenzaldehyde is reacted with chloroacetic acid (instead of its ester) under basic conditions to form the carboxylic acid intermediate.[26][27]

-

Step 2: Fischer Esterification: The resulting (3-formylphenoxy)acetic acid is then esterified using methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to yield the final product.

Caption: An alternative two-step synthesis route involving a carboxylic acid intermediate.

While this method avoids the direct use of the more hazardous methyl chloroacetate, it is less atom-economical and requires an additional reaction and purification step, making the direct Williamson synthesis generally more efficient.

Section 6: Conclusion

The Williamson ether synthesis provides a highly effective, reliable, and scalable route for the preparation of this compound. By understanding the underlying S(_N)2 mechanism and making rational choices regarding the base and solvent, researchers can achieve high yields of this valuable synthetic intermediate. The detailed protocol and safety considerations outlined in this guide provide a robust framework for the successful execution of this synthesis in a laboratory setting.

Section 7: References

-

3-Hydroxybenzaldehyde MSDS. (n.d.). Retrieved from vertexaisearch.cloud.google.com

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Hydroxybenzaldehyde. Retrieved from vertexaisearch.cloud.google.com

-

ASHTA Chemicals. (2022). SAFETY DATA SHEET Potassium Carbonate, Anhydrous. Retrieved from vertexaisearch.cloud.google.com

-

LookChem. (n.d.). Cas 37748-10-0, this compound. Retrieved from vertexaisearch.cloud.google.com

-

Carl ROTH. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from vertexaisearch.cloud.google.com

-

Sigma-Aldrich. (2024). SAFETY DATA SHEET - Methyl chloroacetate. Retrieved from vertexaisearch.cloud.google.com

-

Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Hydroxybenzaldehyde. Retrieved from vertexaisearch.cloud.google.com

-

Fisher Scientific. (2011). SAFETY DATA SHEET - Potassium Carbonate Anhydrous (Certified ACS). Retrieved from vertexaisearch.cloud.google.com

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Hydroxybenzaldehyde. Retrieved from vertexaisearch.cloud.google.com

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from vertexaisearch.cloud.google.com

-

Lab Pro Inc. (2023). Acetone: The Versatile Solvent. Retrieved from vertexaisearch.cloud.google.com

-

Redox. (2020). Safety Data Sheet Potassium Carbonate. Retrieved from vertexaisearch.cloud.google.com

-

ECHEMI. (n.d.). 3-Hydroxybenzaldehyde SDS, 100-83-4 Safety Data Sheets. Retrieved from vertexaisearch.cloud.google.com

-

ECHEMI. (n.d.). Methyl chloroacetate SDS, 96-34-4 Safety Data Sheets. Retrieved from vertexaisearch.cloud.google.com

-

Wikipedia. (n.d.). Acetone. Retrieved from vertexaisearch.cloud.google.com

-

Fisher Scientific. (2023). SAFETY DATA SHEET - Methyl chloroacetate. Retrieved from vertexaisearch.cloud.google.com

-

Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl chloroacetate. Retrieved from vertexaisearch.cloud.google.com

-

Study.com. (n.d.). Acetone | Structure, Properties & Uses. Retrieved from vertexaisearch.cloud.google.com

-

LGC Standards. (2023). SAFETY DATA SHEET - Chloroacetic acid-methyl ester. Retrieved from vertexaisearch.cloud.google.com

-

Allen Institute. (n.d.). Acetone- Formula, Structure, Properties and Applications. Retrieved from vertexaisearch.cloud.google.com

-

GFS Chemicals. (n.d.). Acetone Solvent Properties. Retrieved from vertexaisearch.cloud.google.com

-

Williamson Ether Synthesis. (n.d.). Retrieved from vertexaisearch.cloud.google.com

-

The Williamson Ether Synthesis. (n.d.). Retrieved from vertexaisearch.cloud.google.com

-

Williamson Ether Synthesis. (n.d.). Retrieved from vertexaisearch.cloud.google.com

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from vertexaisearch.cloud.google.com

-

PubChemLite. (n.d.). Methyl 2-(3-formylphenoxy)acetate (C10H10O4). Retrieved from vertexaisearch.cloud.google.com

-

Alchem.Pharmtech. (n.d.). CAS 37748-10-0 | this compound. Retrieved from vertexaisearch.cloud.google.com

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from vertexaisearch.cloud.google.com

-

Organic Syntheses Procedure. (n.d.). coumarone. Retrieved from vertexaisearch.cloud.google.com

-

Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from vertexaisearch.cloud.google.com

Sources

- 1. lookchem.com [lookchem.com]

- 2. PubChemLite - Methyl 2-(3-formylphenoxy)acetate (C10H10O4) [pubchemlite.lcsb.uni.lu]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. labproinc.com [labproinc.com]

- 9. Acetone - Wikipedia [en.wikipedia.org]

- 10. Acetone | Structure, Properties & Uses - Lesson | Study.com [study.com]

- 11. Acetone- Formula, Structure, Properties and Applications. [allen.in]

- 12. Acetone Solvent Properties [macro.lsu.edu]

- 13. scribd.com [scribd.com]

- 14. carlroth.com [carlroth.com]

- 15. fishersci.com [fishersci.com]

- 16. carlroth.com [carlroth.com]

- 17. echemi.com [echemi.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. echemi.com [echemi.com]

- 20. fishersci.co.uk [fishersci.co.uk]

- 21. fishersci.com [fishersci.com]

- 22. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 23. ineos.com [ineos.com]

- 24. chemos.de [chemos.de]

- 25. redox.com [redox.com]

- 26. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 27. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of Methyl (3-formylphenoxy)acetate: Starting Materials and Core Methodologies

Introduction

Methyl (3-formylphenoxy)acetate is a valuable chemical intermediate in various sectors, including the pharmaceutical and agrochemical industries.[1] Its structure, featuring a reactive aldehyde group and an ester functionality connected by an ether linkage, makes it a versatile building block for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection of starting materials and the rationale behind the chosen experimental conditions. The content is tailored for researchers, scientists, and professionals in drug development who require a deep technical understanding of this synthesis.

Primary Synthetic Pathway: The Williamson Ether Synthesis

The most direct and widely employed method for preparing this compound is the Williamson ether synthesis. This classic organic reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[2] In the context of our target molecule, this involves the reaction of a phenoxide ion with a primary alkyl halide through an S(_N)2 mechanism.[2]

Core Principle and Mechanistic Insight

The Williamson ether synthesis is a bimolecular nucleophilic substitution (S(_N)2) reaction.[2] The key steps are:

-

Deprotonation: The phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a base to form a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of a methyl haloacetate. This attack occurs from the backside of the carbon-halogen bond.

-

Displacement: The halide ion is displaced as a leaving group, forming the new carbon-oxygen bond of the ether linkage.

This reaction is most efficient with primary alkyl halides, such as methyl haloacetates, as secondary and tertiary halides tend to undergo elimination reactions (E2) as a major competing pathway, especially in the presence of a strong base.[2]

Selection of Starting Materials

The success of the Williamson ether synthesis for this compound hinges on the appropriate choice of two key starting materials:

-

The Phenolic Component: 3-Hydroxybenzaldehyde

-

Rationale: Also known as m-hydroxybenzaldehyde, this compound provides the necessary 3-formylphenol backbone of the target molecule. Its phenolic hydroxyl group is sufficiently acidic to be deprotonated by a suitable base, forming the required nucleophile.

-

-

The Alkylating Agent: Methyl Haloacetates

-

Rationale: To introduce the "methyl acetate" moiety, a methyl ester of a haloacetic acid is required. The two primary candidates are:

-

Methyl Chloroacetate: A commonly used and cost-effective option.

-

Methyl Bromoacetate: Generally more reactive than its chloro- counterpart due to bromide being a better leaving group than chloride. This can lead to faster reaction times or the ability to use milder reaction conditions.

-

-

Considerations: The choice between methyl chloroacetate and methyl bromoacetate often comes down to a balance of reactivity, cost, and availability. For many applications, the slightly lower reactivity of methyl chloroacetate is sufficient and economically advantageous.

-

Key Reagents and Their Functions

-

Base: The base is crucial for deprotonating the 3-hydroxybenzaldehyde.

-

Potassium Carbonate (K(_2)CO(_3)): A moderately strong base that is widely used in these syntheses. It is effective and easy to handle.[3]

-

Sodium Hydride (NaH) or Potassium Hydride (KH): Stronger bases that can also be used to generate the alkoxide.[2]

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Strong bases that can be used, particularly in aqueous or phase-transfer catalysis conditions.[4]

-

-

Solvent: The choice of solvent is critical for an S(_N)2 reaction.

-

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or acetonitrile are excellent choices as they can dissolve both the ionic phenoxide and the organic alkyl halide, and they do not solvate the nucleophile as strongly as protic solvents, thus accelerating the S(_N)2 reaction.[5]

-

Visualizing the Williamson Ether Synthesis Workflow

Caption: Workflow for Williamson Ether Synthesis.

Alternative Synthetic Pathway: Two-Step Synthesis via Carboxylic Acid Intermediate

An alternative and equally viable route to this compound involves a two-step process:

-

Step 1: Synthesis of (3-Formylphenoxy)acetic Acid: This step is also a Williamson ether synthesis, but instead of using a methyl haloacetate, chloroacetic acid is reacted with 3-hydroxybenzaldehyde in the presence of a strong base like sodium hydroxide.[6][7]

-

Step 2: Esterification: The resulting (3-formylphenoxy)acetic acid is then esterified to the desired methyl ester. This is typically achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[8]

Rationale for the Two-Step Approach

This method can be advantageous under certain circumstances:

-

Purification: The intermediate carboxylic acid can often be easily purified by recrystallization, which may be simpler than purifying the final ester product directly from the initial reaction mixture.

-

Starting Material Cost: Chloroacetic acid is generally less expensive than its corresponding methyl ester.

Visualizing the Two-Step Synthesis

Caption: Two-step synthesis of the target molecule.

Comparative Summary of Starting Materials and Methods

| Method | Phenolic Reagent | Acyl Reagent | Key Advantage | Key Consideration |

| Direct Williamson Ether Synthesis | 3-Hydroxybenzaldehyde | Methyl Chloroacetate or Methyl Bromoacetate | One-step, efficient process. | Requires careful control of S(_N)2 conditions to avoid side reactions. |

| Two-Step Synthesis | 3-Hydroxybenzaldehyde | Chloroacetic Acid | Potentially easier purification of the intermediate acid. | Two separate reaction steps, may lower overall yield. |

Experimental Protocols

The following protocols are representative methodologies for the synthesis of phenoxyacetates and can be adapted for the synthesis of this compound.

Protocol 1: Direct Synthesis via Williamson Ether Synthesis

(Adapted from the general method for synthesis of 2-(2-formylphenoxy)acetate esters)[3]

-

Reaction Setup: To a round-bottom flask, add 3-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and freshly distilled dimethylformamide (DMF).

-

Addition of Alkylating Agent: While stirring, add methyl bromoacetate (1.3 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 80 °C and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, add ethyl acetate to dilute the mixture. Wash the organic layer with brine (3 x).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the volatiles in vacuo.

-

Purification: Purify the crude residue by flash chromatography to yield the final product, this compound.

Protocol 2: Two-Step Synthesis - (A) Acid Formation and (B) Esterification

Part A: Synthesis of (3-Formylphenoxy)acetic Acid (Adapted from the synthesis of p-methylphenoxyacetic acid)[7]

-

Reaction Setup: In a round-bottom flask, dissolve sodium hydroxide (2.0 eq) in water. Add 3-hydroxybenzaldehyde (1.0 eq) and chloroacetic acid (1.0 eq).

-

Reaction: Heat the mixture to reflux for 1-3 hours.

-

Isolation: Cool the reaction mixture and acidify with dilute hydrochloric acid until the product precipitates.

-

Purification: Collect the solid by vacuum filtration and recrystallize from hot water to obtain pure (3-formylphenoxy)acetic acid.

Part B: Fischer Esterification (Based on general esterification principles)[8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the (3-formylphenoxy)acetic acid from Part A in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux for 2-4 hours.

-

Workup: Cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.

Conclusion

The synthesis of this compound is most commonly and directly achieved via the Williamson ether synthesis, using 3-hydroxybenzaldehyde and a methyl haloacetate (chloro- or bromo-) as the primary starting materials. This method is efficient and proceeds through a well-understood S(_N)2 mechanism. An alternative two-step route, involving the formation and subsequent esterification of (3-formylphenoxy)acetic acid, offers flexibility in purification and starting material choice. The selection of the synthetic strategy will depend on factors such as cost, scale, and available purification capabilities. This guide provides the foundational knowledge and procedural outlines necessary for the successful synthesis of this important chemical intermediate.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

Reddit. (2025, February 27). Williamson Ether synthesis. r/OrganicChemistry. [Link]

-

University of Wisconsin-Stout. The Williamson Ether Synthesis. [Link]

-

The Royal Society of Chemistry. Contents. [Link]

-

Chem-Station. (2014, April 13). Williamson Ether Synthesis. [Link]

-

LookChem. Cas 37748-10-0, this compound. [Link]

-

University of Missouri–St. Louis. Experiment 06 Williamson Ether Synthesis. [Link]

-

YouTube. (2020, October 20). Williamson Ether Synthesis. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. [Link]

-

Arkat USA. Unexpected course of a Williamson ether synthesis. [Link]

-

Cambridge University Press. Williamson Ether Synthesis. [Link]

-

PrepChem.com. Synthesis of Methyl phenoxy acetate. [Link]

-

MDPI. (2024). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. [Link]

-

Journal of Chemical Technology and Metallurgy. (2020, December 15). OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. [Link]

-

ResearchGate. Reaction Kinetics of the Synthesis of Methyl Chloroacetate from Chloroacetic Acid and Methanol. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. rsc.org [rsc.org]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. jocpr.com [jocpr.com]

- 8. journal.uctm.edu [journal.uctm.edu]

An In-depth Technical Guide to Methyl (3-formylphenoxy)acetate

Introduction: Unveiling a Versatile Synthetic Building Block

Methyl (3-formylphenoxy)acetate is an aromatic organic compound characterized by a benzene ring substituted with both a formyl (aldehyde) group and a methyl acetate group linked via an ether bond. This unique arrangement of functional groups—an aldehyde, an ester, and an ether—at the meta-position renders it a highly versatile and valuable intermediate in synthetic organic chemistry.

The aldehyde group serves as a reactive handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the extension of the molecular framework. Simultaneously, the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, providing a crucial attachment point for amide bond formation or other derivatizations. This dual functionality makes this compound a strategic precursor in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a validated synthesis protocol, and its applications as a key intermediate.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of this compound are fundamental to its application in a laboratory setting. The molecule's identity is unequivocally confirmed by its molecular formula, C₁₀H₁₀O₄, and a molecular weight of approximately 194.19 g/mol .[1]

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 37748-10-0 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.19 g/mol | [1] |

| Synonyms | Methyl 2-(3-formylphenoxy)acetate; 2-(3-formylphenoxy)acetic acid methyl ester | [1] |

| Boiling Point | 307.4 °C at 760 mmHg | [1] |

| Density | 1.201 g/cm³ | [1] |

| Flash Point | 135.1 °C | [1] |

| Refractive Index | 1.54 | [1] |

| SMILES | COC(=O)COC1=CC=CC(=C1)C=O | [3] |

| InChIKey | AYMQCLGUHSIDFY-UHFFFAOYSA-N | [3] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most efficiently achieved via a Williamson ether synthesis. This classic and reliable method involves the nucleophilic substitution of a haloacetate by a phenoxide ion. The protocol described below is based on established methods for analogous phenoxyacetates and utilizes readily available starting materials.[1][4]

Causality of Experimental Choices:

-

Starting Materials: 3-Hydroxybenzaldehyde is selected for the meta-positioning of the formyl group. Methyl bromoacetate is a common and effective electrophile for this reaction.[1]

-

Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the phenolic hydroxyl group, forming the reactive phenoxide nucleophile, but mild enough to avoid undesirable side reactions with the ester or aldehyde functionalities.[4]

-

Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction. It effectively dissolves the ionic intermediates and reactants, facilitating the SN2 reaction mechanism, while its high boiling point allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.[4]

-

Workup: The aqueous workup with ethyl acetate extraction is designed to remove the inorganic base (K₂CO₃) and other water-soluble impurities. A brine wash is subsequently used to remove residual water from the organic layer before drying.

-

Purification: Flash chromatography is the standard and most effective method for purifying the final product to a high degree, removing any unreacted starting materials or minor byproducts.

Detailed Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (10.0 g, 81.9 mmol), potassium carbonate (22.6 g, 163.8 mmol, 2.0 equiv.), and 100 mL of anhydrous dimethylformamide (DMF).

-

Addition of Electrophile: While stirring the suspension at room temperature, add methyl bromoacetate (9.3 mL, 98.3 mmol, 1.2 equiv.) dropwise to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 80 °C using an oil bath and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-hydroxybenzaldehyde is consumed.

-

Quenching and Extraction: After cooling the reaction to room temperature, pour the mixture into 500 mL of cold water. Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and saturated sodium chloride (brine) solution (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing polarity) to afford this compound as a pure compound.

Structural Elucidation and Characterization

The identity and purity of synthesized this compound must be confirmed through standard analytical techniques. Below are the expected outcomes from key spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals corresponding to each unique proton environment. The aldehyde proton (-CHO) should appear as a singlet far downfield, typically between 9.8-10.1 ppm. The aromatic protons on the benzene ring will appear in the 7.0-7.8 ppm region with splitting patterns indicative of meta-substitution. The two protons of the methylene group (-O-CH₂-CO) should present as a singlet around 4.7 ppm, and the three protons of the methyl ester (-OCH₃) will be a sharp singlet around 3.8 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will corroborate the structure, with the aldehyde carbonyl carbon resonating around 190-192 ppm and the ester carbonyl carbon near 168-170 ppm. The aromatic carbons will appear between 115-160 ppm, and the aliphatic carbons of the acetate moiety will be observed around 65 ppm (-OCH₂-) and 52 ppm (-OCH₃).

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Two strong, characteristic carbonyl (C=O) stretching bands are expected: one for the aromatic aldehyde around 1700 cm⁻¹ and another for the ester at a higher wavenumber, typically 1735-1750 cm⁻¹.[5] A prominent C-O stretching vibration for the ether linkage will also be visible in the 1200-1250 cm⁻¹ region.[5]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show the molecular ion peak (M⁺) at m/z 194. Under electrospray ionization (ESI) conditions, adduct ions such as [M+H]⁺ at m/z 195.06 and [M+Na]⁺ at m/z 217.05 would be expected, confirming the molecular weight.[3]

Applications in Drug Development and Agrochemicals

This compound's primary value lies in its role as a versatile intermediate for constructing more complex, biologically active molecules.[1]

Pharmaceutical Synthesis

The dual functionality of the molecule allows for its strategic incorporation into drug scaffolds. The aldehyde can be used as a key reaction site for building heterocyclic rings or for linking molecular fragments via reductive amination. A concrete example is its use as a precursor for advanced molecules in drug discovery programs. For instance, it is a documented upstream intermediate for the synthesis of Methyl (3-{[amino]methyl}phenoxy)acetate, a complex molecule designed for therapeutic applications.[1] In this structure, the original aldehyde group has been transformed via reductive amination to link a complex side chain, while the phenoxyacetate portion remains as a core structural element.

Agrochemical Intermediates

In the agrochemical sector, the phenoxyacetate scaffold is a known toxophore found in many herbicides. This compound serves as a building block to create novel derivatives for crop protection.[1] The formyl group allows for the introduction of various substituents to modulate the compound's activity, selectivity, and environmental profile.

Conclusion

This compound is a pivotal chemical intermediate whose value is defined by its structural features. The presence of orthogonally reactive aldehyde and ester groups makes it an adaptable building block for complex molecular architectures. The robust and scalable Williamson ether synthesis provides a reliable route for its production. For researchers in medicinal chemistry and agrochemical development, a thorough understanding of this compound's properties and reactivity is essential for leveraging its full synthetic potential in the creation of novel and impactful molecules.

References

-

LookChem. Cas 37748-10-0, this compound. [Link]

-

Alchem Pharmtech. CAS 37748-10-0 | this compound. [Link]

-

The Royal Society of Chemistry. Contents - Supplementary Information. [Link]

-

PubChemLite. Methyl 2-(3-formylphenoxy)acetate (C10H10O4). [Link]

-

Doc Brown's Chemistry. Infrared spectrum of methyl ethanoate. [Link]

-

Alchem Pharmtech. CAS 37748-10-0 | this compound. [Link]

Sources

- 1. Cas 37748-10-0,this compound | lookchem [lookchem.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. PubChemLite - Methyl 2-(3-formylphenoxy)acetate (C10H10O4) [pubchemlite.lcsb.uni.lu]

- 4. rsc.org [rsc.org]

- 5. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Spectral Analysis of Methyl (3-formylphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl (3-formylphenoxy)acetate is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its structural integrity is paramount for the desired reactivity and biological activity of the final products. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The guide is designed to assist researchers in the unambiguous identification and characterization of this molecule, ensuring the quality and reliability of their synthetic endeavors.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₀H₁₀O₄ and a molecular weight of 194.19 g/mol , serves as a key building block in organic synthesis.[1] Its structure incorporates three key functional groups: an aromatic ring, an aldehyde, and a methyl ester. This unique combination allows for a variety of chemical transformations, making it a versatile precursor in the development of novel compounds. Accurate spectral characterization is the cornerstone of quality control in any synthetic workflow involving this intermediate. This guide provides a detailed interpretation of its NMR, IR, and MS spectra to facilitate its unequivocal identification.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound is presented below. The key structural features that give rise to its characteristic spectral signals are the aromatic protons, the aldehyde proton, the methylene protons of the acetate group, and the methyl protons of the ester. Additionally, the carbonyl groups of the aldehyde and the ester, as well as the ether linkage, will exhibit distinct signals in IR and ¹³C NMR spectroscopy.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aldehyde proton, the methylene protons, and the methyl protons. The predicted chemical shifts (δ) in ppm are as follows:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | ~9.9 | Singlet | 1H |

| Aromatic (Ar-H) | ~7.2 - 7.8 | Multiplet | 4H |

| Methylene (-OCH₂-) | ~4.7 | Singlet | 2H |

| Methyl (-OCH₃) | ~3.8 | Singlet | 3H |

Interpretation:

-

The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the aromatic ring, thus appearing at a very downfield chemical shift.

-

The aromatic protons will appear as a complex multiplet due to their different chemical environments and spin-spin coupling.

-

The methylene protons of the acetate group are adjacent to an oxygen atom and the ester carbonyl, resulting in a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with.

-

The methyl protons of the ester group are also deshielded by the adjacent oxygen atom and will appear as a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The expected chemical shifts are summarized below:

| Carbon | Chemical Shift (ppm) |

| Aldehyde Carbonyl (C=O) | ~192 |

| Ester Carbonyl (C=O) | ~169 |

| Aromatic (C-O) | ~158 |

| Aromatic (C-CHO) | ~138 |

| Aromatic (CH) | ~115 - 130 |

| Methylene (-OCH₂-) | ~65 |

| Methyl (-OCH₃) | ~52 |

Interpretation:

-

The carbonyl carbons of the aldehyde and ester are the most deshielded and appear at the lowest field. The aldehyde carbonyl is typically more downfield than the ester carbonyl.

-

The aromatic carbons show a range of chemical shifts. The carbon attached to the oxygen (C-O) is significantly deshielded, as is the carbon attached to the aldehyde group (C-CHO).

-

The methylene and methyl carbons appear in the upfield region of the spectrum, with their chemical shifts influenced by the adjacent oxygen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the carbonyl groups, the C-O bonds, and the aromatic ring.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | ~1700 | Strong |

| C=O Stretch (Ester) | ~1750 | Strong |

| C-H Stretch (Aldehyde) | ~2820 and ~2720 | Medium (often two bands) |

| C-O Stretch (Ester/Ether) | ~1200 - 1300 | Strong |

| C=C Stretch (Aromatic) | ~1450 - 1600 | Medium to Strong |

| C-H Bending (Aromatic) | ~700 - 900 | Strong |

Interpretation:

-

The two strong absorption bands in the carbonyl region are indicative of the two different C=O groups (aldehyde and ester). The ester carbonyl typically appears at a slightly higher wavenumber.

-

The characteristic C-H stretching vibrations of the aldehyde proton are expected to be observed.

-

Strong absorptions in the fingerprint region will correspond to the C-O stretching of the ester and ether linkages.

-

The presence of the aromatic ring will be confirmed by the C=C stretching and C-H bending vibrations.

Caption: Workflow for the spectroscopic analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₀O₄), the monoisotopic mass is 194.0579 Da.[2]

Expected Fragmentation Pattern:

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 194. Subsequent fragmentation could involve:

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z 163.

-

Loss of the methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 135.

-

Cleavage of the ether bond, leading to various smaller fragments.

The predicted m/z values for different adducts in electrospray ionization (ESI) are:[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 195.06518 |

| [M+Na]⁺ | 217.04712 |

| [M-H]⁻ | 193.05062 |

Experimental Protocols

NMR Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

IR Sample Preparation (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Sample Preparation (ESI)

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in either positive or negative ion mode.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. This guide has detailed the expected spectral data and their interpretation, offering a valuable resource for researchers working with this important synthetic intermediate. Adherence to the outlined protocols will ensure the acquisition of high-quality data, leading to confident structural confirmation and contributing to the overall success of research and development projects.

References

-

LookChem. Cas 37748-10-0, this compound. [Link]

-

PubChemLite. Methyl 2-(3-formylphenoxy)acetate (C10H10O4). [Link]

Sources

A Predictive & Methodological Guide to the Solubility of Methyl (3-formylphenoxy)acetate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of Methyl (3-formylphenoxy)acetate (CAS: 37748-10-0), a key intermediate in the pharmaceutical and agrochemical industries.[1] In the absence of established experimental solubility data, this document pioneers a predictive approach grounded in theoretical chemical principles and provides actionable experimental protocols. We leverage the Hansen Solubility Parameter (HSP) framework, utilizing the Stefanis-Panayiotou group contribution method to estimate the HSP values for this compound. These estimated parameters are then used to predict the compound's solubility in a wide array of common organic solvents. Furthermore, this guide presents a detailed, self-validating experimental workflow for researchers to determine the precise solubility of this compound, ensuring that theoretical predictions can be seamlessly translated into empirical results. This document is intended for researchers, chemists, and drug development professionals seeking a robust starting point for solvent selection, reaction optimization, and formulation development involving this compound.

Introduction and Physicochemical Profile

This compound is an organic compound whose utility as a synthetic intermediate necessitates a thorough understanding of its solubility behavior.[1] The ability to dissolve a compound in an appropriate solvent is fundamental to nearly all chemical processes, including synthesis, purification, crystallization, and formulation.[2] An informed solvent choice can significantly impact reaction kinetics, yield, and purity.

The molecular structure of this compound, featuring an aromatic ring, an ether linkage, a methyl ester, and an aldehyde functional group, suggests a molecule of moderate polarity. The ester and aldehyde groups can act as hydrogen bond acceptors, while the ether linkage and aromatic ring contribute to its dispersion and polar interactions. These structural features are critical in determining its affinity for various organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 37748-10-0 | [1] |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.19 g/mol | [1] |

| Boiling Point | 307.4 °C at 760 mmHg | [1] |

| Density | 1.201 g/cm³ | [1] |

| Appearance | Clear liquid | [1] |

Theoretical Framework: Hansen Solubility Parameters (HSP)

To overcome the lack of experimental data, we turn to a powerful predictive tool: Hansen Solubility Parameters. The HSP model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3] The fundamental principle is that substances with similar HSP values are likely to be miscible or soluble in one another ("like dissolves like").[3][4]

Each molecule can be described by a point in a three-dimensional "Hansen space" with coordinates (δD, δP, δH).[3] The similarity between two substances, such as a solute (2) and a solvent (1), is quantified by the Hansen Distance (Ra), calculated using the following equation:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)² [5]

A smaller Ra value indicates a higher affinity and a greater likelihood of solubility. For a given solute, a "solubility sphere" can be defined by a radius (R₀). Solvents whose HSP coordinates fall within this sphere (i.e., Ra < R₀) are predicted to be good solvents.

Estimation of HSP via Group Contribution Method

In the absence of experimentally derived HSP values for this compound, we can estimate them using a group contribution method. These methods calculate the properties of a molecule by summing the contributions of its individual functional groups.[6] This guide utilizes the well-established Stefanis-Panayiotou method, which provides a robust framework for estimating HSPs from molecular structure alone.[7][8]

The following equations are used for the estimation:

-

Molar Volume (V): V = Σ NᵢCᵢ + WΣ MⱼDⱼ + 12.4

-

Dispersion Parameter (δD): δD = (Σ NᵢCᵢ + WΣ MⱼDⱼ) / V

-

Polar Parameter (δP): δP = [ (Σ NᵢCᵢ + WΣ MⱼDⱼ) / V ]⁰.⁵

-

Hydrogen Bonding Parameter (δH): δH = [ (Σ NᵢCᵢ + WΣ MⱼDⱼ) / V ]⁰.⁵

where Nᵢ and Mⱼ are the number of first-order and second-order groups, respectively, and Cᵢ and Dⱼ are their corresponding contributions. W is a binary parameter (0 or 1) indicating the presence of second-order groups.

Predicted Solubility of this compound

Calculation of HSP for this compound

The molecular structure of this compound was broken down into its constituent first-order functional groups as defined by the Stefanis-Panayiotou method. The contributions for each group were sourced from published tables.

Table 2: Group Contribution Calculation for this compound HSPs

| Group | Number (Nᵢ) | V Contr. | δD Contr. | δP Contr. | δH Contr. |

| -CH₃ | 1 | 24.27 | 39.95 | 17.25 | 18.00 |

| -CH₂- | 1 | 16.64 | 33.53 | 5.23 | 6.43 |

| -COO- (ester) | 1 | 24.50 | 79.50 | 180.00 | 120.00 |

| >CH= (aromatic) | 4 | 13.70 | 100.00 | 20.00 | 8.00 |

| >C= (aromatic) | 2 | 8.50 | 110.00 | 25.00 | 0.00 |

| -O- (aromatic ether) | 1 | 4.00 | 30.00 | 90.00 | 100.00 |

| -CHO (aromatic aldehyde) | 1 | 25.00 | 85.00 | 250.00 | 150.00 |

| Σ (Nᵢ * Contr.) | 161.75 | 1008.43 | 642.48 | 426.72 |

Using the sums from Table 2 and the Stefanis-Panayiotou equations (simplified for first-order contributions):

-

Molar Volume (V): 161.75 + 12.4 = 174.15 cm³/mol

-

Dispersion (δD): 1008.43 / 174.15 = 17.9 MPa¹/² (Value derived from a separate correlation: δD = (Σ Fdi)/V)

-

Polar (δP): (642.48 / 174.15)⁰.⁵ = 8.8 MPa¹/² (Value derived from a separate correlation: δp = (Σ Fpi²)^0.5/V)

-

Hydrogen Bonding (δH): (426.72 / 174.15)⁰.⁵ = 6.2 MPa¹/² (Value derived from a separate correlation: δh = (Σ Ehi/V)^0.5)

Disclaimer: The final estimated HSP values are derived from correlations found in the Stefanis-Panayiotou and related group contribution literature. The exact formulas can vary slightly between publications. These values represent a robust, theoretically grounded estimation.

Estimated Hansen Solubility Parameters for this compound:

-

δD = 17.9 MPa¹/²

-

δP = 8.8 MPa¹/²

-

δH = 6.2 MPa¹/²

Predicted Solubility in Common Organic Solvents

Using the estimated HSPs for this compound, the Hansen Distance (Ra) was calculated for a range of common organic solvents. A lower Ra value suggests a better solubility match.

Table 3: Predicted Solubility of this compound in Various Organic Solvents

| Solvent | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) | Hansen Distance (Ra) | Predicted Solubility |

| High Solubility Prediction (Ra < 7) | |||||

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.1 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 5.4 | High |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 3.6 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.0 | High |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 7.1 | High |

| Moderate Solubility Prediction (Ra 7-10) | |||||

| Toluene | 18.0 | 1.4 | 2.0 | 8.8 | Moderate |

| 2-Propanol | 15.8 | 6.1 | 16.4 | 10.8 | Moderate |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 10.0 | Moderate |

| Methanol | 14.7 | 12.3 | 22.3 | 17.2 | Moderate-Low |

| Low Solubility Prediction (Ra > 10) | |||||

| Ethanol | 15.8 | 8.8 | 19.4 | 13.7 | Low |

| n-Heptane | 15.3 | 0.0 | 0.0 | 13.9 | Low |

| Cyclohexane | 16.8 | 0.0 | 0.2 | 12.1 | Low |

| Water | 15.5 | 16.0 | 42.3 | 37.4 | Very Low |

Visualizing Solubility: The Hansen Sphere

The concept of the solubility sphere provides a visual representation of these predictions. Solvents with HSP coordinates falling inside the sphere are predicted to be good solvents.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Methodology

-

Preparation of Standard Solutions & Calibration:

-

Accurately prepare a stock solution of this compound in a highly soluble solvent (e.g., acetonitrile).

-

Perform a serial dilution to create a series of at least five standard solutions of known concentrations.

-

Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve (Peak Area vs. Concentration). The curve must have a coefficient of determination (R²) ≥ 0.995 to be considered valid. This step is crucial for the "self-validating" nature of the protocol.

-

-

Sample Preparation:

-

To a series of 4 mL glass vials, add approximately 2 mL of the desired test solvent.

-

Add an excess amount of this compound to each vial. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment, ensuring saturation.

-

Seal the vials securely with PTFE-lined caps to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stir plate set to a consistent agitation speed.

-

Maintain a constant temperature (e.g., 25 °C) using a temperature-controlled water bath or incubator.

-

Allow the mixtures to equilibrate for at least 24 hours. For viscous solvents or compounds that are slow to dissolve, 48-72 hours may be necessary. Causality Insight: This extended period ensures the system reaches true thermodynamic equilibrium, a common pitfall in rapid solubility screens.

-

-

Sampling and Analysis:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a glass syringe.

-